![molecular formula C12H18N4O2 B6511333 N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide CAS No. 1797660-75-3](/img/structure/B6511333.png)
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It has been mentioned in the context of a molecular salt, where it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a related compound involved a reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis . In one study, a compound was found to realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis .Scientific Research Applications
Parkinson’s Disease Treatment
This compound has been linked to the treatment of Parkinson’s disease (PD). Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Kinome Selectivity Improvement
The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors, focusing on improving kinome selectivity using a surrogate crystallography approach . This resulted in the identification of a highly potent, brain penetrant and selective LRRK2 inhibitor .
In Vivo Safety and Pharmacodynamic Studies
The compound has been further profiled in in vivo safety and pharmacodynamic studies . This is crucial in understanding the safety profile of the compound and its effects on biological systems.
Potential Herbicide
Computational results have uncovered eight promising compounds as potential herbicides which have shown comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .
Power Amplifier Efficiency Enhancement
The compound has been mentioned in the context of power amplifier efficiency enhancement . While the exact role of the compound in this application is not clear from the search results, it suggests a potential application in electronics or electrical engineering.
Inverse Class D Power Amplifier for NB-IoT Applications
There is a mention of power efficiency enhancement analysis of an inverse class D power amplifier for NB-IoT applications . This suggests a potential application in the field of telecommunications and Internet of Things (IoT).
Mechanism of Action
While the specific mechanism of action for “N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide” is not available, related compounds have been studied for their mechanisms of action. For instance, Imatinib, a similar compound, is known to inhibit the activity of tyrosine kinases, which is crucial in the treatment of leukemia .
Safety and Hazards
Future Directions
The future directions for the study of “N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide” and similar compounds could involve further exploration of their potential as anticancer agents. The development of potent and selective inhibitors for the treatment of cancer is a promising area of research .
properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-12(17)14-9-10-13-4-3-11(15-10)16-5-7-18-8-6-16/h3-4H,2,5-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREPKRWEYFSODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.